molecular formula C20H24N2O4 B267293 N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

Katalognummer B267293
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: UAPVSNDFMOSMKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the family of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and immune disorders.

Wirkmechanismus

The A3 adenosine receptor is coupled to multiple signaling pathways, including Gαi, Gαs, and Gαq/11, which can mediate both inhibitory and stimulatory effects. Upon activation by N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide, the A3 receptor can inhibit adenylate cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can regulate various cellular functions, such as proliferation, differentiation, and apoptosis.
N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has also been shown to induce apoptosis in cancer cells through a mechanism involving the upregulation of the proapoptotic protein Bax and the downregulation of the antiapoptotic protein Bcl-2. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating vascular endothelial growth factor (VEGF) expression and activity.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In immune cells, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can modulate cytokine production, chemotaxis, and phagocytosis. For example, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).
In cancer cells, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can enhance the cytotoxicity of chemotherapy drugs and radiation therapy, suggesting a potential role in combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor subtype. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been extensively characterized in vitro and in vivo, providing a wealth of knowledge on its pharmacological properties and biological effects.
However, one limitation is the potential for off-target effects, as N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide can also activate other adenosine receptor subtypes at high concentrations. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide effects. Moreover, the use of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.

Zukünftige Richtungen

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide. One direction is to further elucidate the molecular mechanisms underlying the effects of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide on immune function and inflammation. For example, studies could investigate the downstream signaling pathways activated by the A3 receptor and the role of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in modulating immune cell function in different disease contexts.
Another direction is to explore the potential of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide as a therapeutic agent in combination with other drugs or modalities. For example, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide could be used in combination with immune checkpoint inhibitors or other immunomodulatory agents to enhance antitumor immune responses. Moreover, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide could be combined with chemotherapy or radiation therapy to improve their efficacy and reduce their toxicity.
In conclusion, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective activation of the A3 adenosine receptor and its ability to modulate immune function, inflammation, and tumor growth make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide involves several steps, starting from 2-(2-methoxyethoxy)benzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 3-(isobutyrylamino)aniline in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been widely used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are a family of G protein-coupled receptors that are activated by adenosine, a naturally occurring nucleoside. There are four subtypes of adenosine receptors, namely A1, A2A, A2B, and A3, each with a distinct distribution and function.
N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide is a selective agonist of the A3 adenosine receptor, which is primarily expressed on immune cells, such as T cells, B cells, and macrophages. Activation of the A3 receptor has been shown to modulate immune function, inflammation, and tumor growth. Therefore, N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been used in various preclinical and clinical studies to evaluate its therapeutic potential in cancer, inflammatory bowel disease, asthma, and other conditions.

Eigenschaften

Produktname

N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide

Molekularformel

C20H24N2O4

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-(2-methoxyethoxy)-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)19(23)21-15-7-6-8-16(13-15)22-20(24)17-9-4-5-10-18(17)26-12-11-25-3/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

UAPVSNDFMOSMKO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC

Kanonische SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.